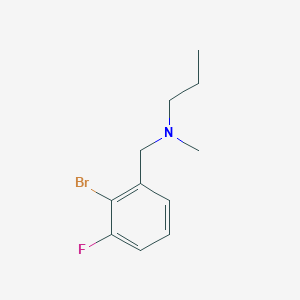
(2-Bromo-3-fluorobenzyl)-methylpropylamine
Overview
Description
(2-Bromo-3-fluorobenzyl)-methylpropylamine, also known as BFMPA, is a molecule with a chemical formula of C12H16BrFN1. Its molecular weight is 260.15 g/mol1.
Synthesis Analysis
The synthesis of (2-Bromo-3-fluorobenzyl)-methylpropylamine is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves reactions such as bromination, Friedel–Crafts alkylation, and nitration2.Molecular Structure Analysis
The exact molecular structure of (2-Bromo-3-fluorobenzyl)-methylpropylamine is not provided in the search results. However, the molecular formula C12H16BrFN suggests that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), and nitrogen (N) atoms1.Chemical Reactions Analysis
Specific chemical reactions involving (2-Bromo-3-fluorobenzyl)-methylpropylamine are not detailed in the search results. However, similar compounds can undergo reactions such as elimination and substitution32.Physical And Chemical Properties Analysis
The specific physical and chemical properties of (2-Bromo-3-fluorobenzyl)-methylpropylamine are not provided in the search results. However, the molecular weight is given as 260.15 g/mol1.Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry :
- The compound has been used in the scalable synthesis of intermediates for HIV-1 integrase inhibitors (Boros et al., 2007).
- Novel phthalazinyl derivatives containing a bromo-fluorobenzyl component have been synthesized and evaluated for antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).
Structural and Stereogenic Properties :
- Studies have been conducted on N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms, investigating their structural and stereogenic properties, as well as their antimicrobial and cytotoxic activities (Öztürk et al., 2019).
Synthetic Applications in Radiochemistry :
- The synthesis of o- and p-[18F]fluorobenzyl bromides for the preparation of labeled neuroleptics has been described, showcasing the potential of these compounds in positron emission tomography (PET) (Hatano et al., 1991).
Photophysical and Photochemical Properties :
- Research on zinc phthalocyanine derivatives substituted with bromo-fluorobenzyl components has highlighted their potential in photodynamic therapy applications due to their singlet oxygen quantum yield (Pişkin et al., 2020).
Corrosion Inhibition in Engineering :
- A study on the anticorrosion impact of an ionic liquid containing 4-fluorobenzyl for mild steel in acidic solutions, demonstrates the application of such compounds in engineering and materials science (Bhaskaran et al., 2019).
Biomedical Imaging :
- Synthesis of 3‐[1H‐imidazol‐4‐yl]propyl 4‐[18F]fluorobenzyl ether, a potential radioligand for imaging histamine H3 receptors, demonstrates the use of such compounds in clinical PET studies (Iwata et al., 2000).
Safety And Hazards
Specific safety and hazard information for (2-Bromo-3-fluorobenzyl)-methylpropylamine is not available in the search results. However, similar compounds can be combustible, cause skin burns and eye damage, and may require special handling and storage conditions6789.
Future Directions
The future directions for the study and application of (2-Bromo-3-fluorobenzyl)-methylpropylamine are not explicitly mentioned in the search results. However, similar compounds are being studied for their potential as replacements for ozone-depleting substances10.
properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-7-14(2)8-9-5-4-6-10(13)11(9)12/h4-6H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPJEPWDMCCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-fluorobenzyl)-methylpropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



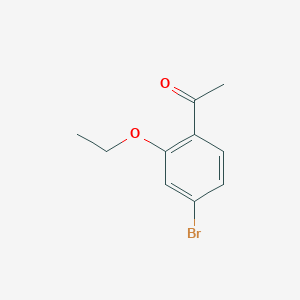
![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
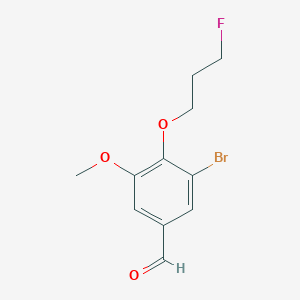
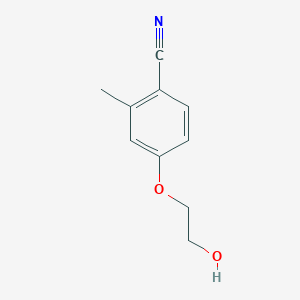
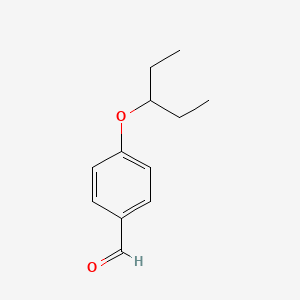
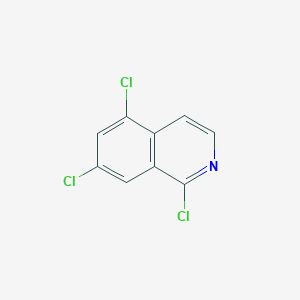
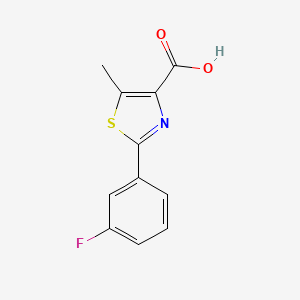
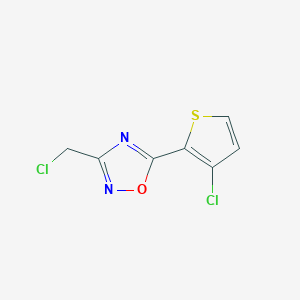
![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
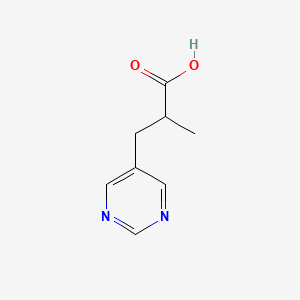
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)